molecular formula C11H16ClNO2 B2459495 2-Amino-2-methyl-4-phenylbutanoic acid hydrochloride CAS No. 132539-65-2

2-Amino-2-methyl-4-phenylbutanoic acid hydrochloride

Cat. No. B2459495
CAS RN: 132539-65-2
M. Wt: 229.7
InChI Key: FZZUHWSNACMZOB-UHFFFAOYSA-N
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Description

2-Amino-2-methyl-4-phenylbutanoic acid hydrochloride (AMPBH) is an organic compound that is widely used in the fields of chemical synthesis and scientific research. It is a derivative of the amino acid, phenylalanine, and is a white, crystalline solid with a melting point of 186-188°C. AMPBH has been used in a variety of different applications, including the synthesis of pharmaceuticals, the synthesis of polymers, and in the study of the mechanism of action of various drugs.

Scientific Research Applications

Derivative Synthesis and Chemical Reactivity

2-Amino-2-methyl-4-phenylbutanoic acid hydrochloride demonstrates potential for derivative synthesis. Researchers have explored its reactivity for creating tetrazole-containing derivatives. This reactivity utilizes both the amino and carboxy terminal groups of the molecule, leading to the synthesis of compounds like 4-(tetrazol-1-yl)-3phenylbutanoic acid and methyl 4-(5-methyltetrazol-1-yl)-3-phenylbutanate (Putis, Shuvalova, & Ostrovskii, 2008).

X-Ray Crystallographic Analysis

The molecule's significance extends to structural chemistry, where its derivatives have been analyzed using X-ray crystallography. Such analyses have contributed to the determination of stereochemistry in compounds like 3-amino-2-hydroxy-4-phenylbutanoic acid, a component of the inhibitor bestatin (Nakamura, Suda, Takita, Aoyagi, & Umezawa, 1976).

Quantum Computational and Spectroscopic Studies

Quantum computational and spectroscopic studies have been conducted on 2-Amino-2-methyl-4-phenylbutanoic acid hydrochloride and its derivatives. These studies include density functional theory calculations, exploring molecular geometry, vibrational frequencies, and the molecular electrostatic potential. Such research aids in understanding the molecular properties and potential drug identification applications (Raajaraman, Sheela, & Muthu, 2019).

Role in Pharmacological Activity

The compound has been identified in the context of pharmacological activity, particularly in γ-aminobutyric acid derivatives. For example, its derivative Phenibut is noted for its use as a nootropic agent, and other derivatives have been explored for their potential as pharmacologically active substances (Vasil'eva, Ostroglyadov, Nikonorov, Komarova, & Berestovitskaya, 2016).

Inhibitor Analysis

2-Amino-2-methyl-4-phenylbutanoic acid has been explored as an inhibitor in microbiological contexts. For example, its role in inhibiting the incorporation of thienylalanine in Escherichia coli highlights its potential in antimicrobial studies (Edelson & Keeley, 1963).

properties

IUPAC Name

2-amino-2-methyl-4-phenylbutanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-11(12,10(13)14)8-7-9-5-3-2-4-6-9;/h2-6H,7-8,12H2,1H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZZUHWSNACMZOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-methyl-4-phenylbutanoic acid hydrochloride

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